2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol
Description
2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol (CAS: 2060046-83-3) is a phenolic compound with a molecular formula of C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . Its structure comprises a phenol ring substituted with an ethyl group bearing an amino moiety and a cyclopentyl ring functionalized with a hydroxymethyl group.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-[2-amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl]phenol |
InChI |
InChI=1S/C14H21NO2/c15-9-12(11-5-1-2-6-13(11)17)14(10-16)7-3-4-8-14/h1-2,5-6,12,16-17H,3-4,7-10,15H2 |
InChI Key |
ZODLFVWPGXHLDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C(CN)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor to form the cyclopentyl ring, followed by the introduction of the amino and hydroxymethyl groups through a series of chemical reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while nucleophilic substitution can introduce various functional groups onto the phenol ring.
Scientific Research Applications
2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride (CAS: 130198-05-9)
- Molecular Formula: C₁₅H₂₃NO₂·HCl
- Molecular Weight : 285.81 g/mol
- Key Differences: Replaces the hydroxymethylcyclopentyl group with a cyclohexanol ring. Substitutes the phenol group with a 4-methoxyphenyl moiety. Exists as a hydrochloride salt, enhancing solubility in polar solvents.
- The cyclohexanol ring introduces steric bulk, which may affect receptor binding kinetics .
4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol (Impurity B)
- Source : Desvenlafaxine succinate impurity .
- Key Differences :
- Contains a hydroxycyclohexyl group instead of hydroxymethylcyclopentyl.
- The hydroxyl group is directly attached to the cyclohexane ring, eliminating the hydroxymethyl spacer.
- Implications: The absence of a hydroxymethyl group may reduce hydrogen-bonding capacity, impacting solubility and metabolic stability. Similarities in the amino-phenolic backbone suggest shared pharmacological targets, such as serotonin-norepinephrine reuptake inhibition .
N,N,O-Tridesmethylvenlafaxine (1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol)
- Molecular Formula: C₁₄H₂₁NO₂ (same as target compound) .
- Key Differences: Replaces the hydroxymethylcyclopentyl group with a cyclohexanol ring.
- Shared phenolic and amino groups suggest overlapping metabolic pathways, though the altered ring structure may influence excretion rates .
Physicochemical Properties
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